An In-depth Technical Guide to Isochroman-3-ylmethanamine: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to Isochroman-3-ylmethanamine: Synthesis, Characterization, and Potential Applications
Abstract
Isochroman-3-ylmethanamine is a primary amine featuring the isochroman scaffold, a heterocyclic motif of significant interest in medicinal chemistry. While this specific compound is not extensively documented in public literature, its structural components suggest potential biological activity, making it a compelling target for discovery and development programs. This technical guide provides a comprehensive overview of Isochroman-3-ylmethanamine, including its predicted physicochemical properties, detailed proposed synthetic routes, and an in-depth analysis of its expected spectroscopic characteristics. The information presented herein is curated for researchers, scientists, and drug development professionals, offering a foundational understanding for the synthesis and characterization of this and related novel isochroman derivatives.
Introduction: The Isochroman Scaffold in Drug Discovery
The isochroman ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities.[1] Derivatives of isochroman have been investigated for their potential as central nervous system (CNS) agents, antimicrobial compounds, and antitumor therapeutics.[1] The structural rigidity of the bicyclic system, combined with the diverse substitution patterns it can accommodate, makes it an attractive starting point for the design of novel therapeutic agents. Isochroman-3-ylmethanamine, by incorporating a primary amine, introduces a key functional group for modulating pharmacokinetic properties and for forming interactions with biological targets.
Molecular Structure and Physicochemical Properties
| Property | Predicted Value / Characteristic | Rationale |
| Molecular Formula | C₁₀H₁₃NO | Based on structural analysis. |
| Molecular Weight | 163.22 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow oil or low melting solid | Typical for small aromatic amines. |
| Solubility | Soluble in organic solvents (e.g., methanol, ethanol, DMSO, dichloromethane). Limited solubility in water. Will form soluble salts in aqueous acid. | The aromatic isochroman moiety confers lipophilicity, while the primary amine allows for salt formation in acidic conditions. |
| Basicity (pKa) | ~9-10 | Expected for a primary benzylic amine, influenced by the electron-donating nature of the ether oxygen. |
Chemical Identifiers:
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Compound Name: Isochroman-3-ylmethanamine
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CAS Number (Hydrochloride Salt): 2413376-14-2
Proposed Synthetic Pathways
The synthesis of Isochroman-3-ylmethanamine can be approached from several key intermediates, primarily revolving around the formation of the isochroman-3-carboxamide or a related precursor, followed by reduction or rearrangement.
Synthesis via Reductive Amination of 3-Isochromanone
A plausible and efficient route involves the reductive amination of 3-isochromanone. This ketone can be synthesized from o-tolylacetic acid.[2]
Caption: Proposed synthesis of Isochroman-3-ylmethanamine via reductive amination.
Experimental Protocol: Reductive Amination
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Imine Formation: To a solution of 3-isochromanone in an appropriate solvent (e.g., methanol or ethanol), add a source of ammonia (e.g., a solution of ammonia in methanol or ammonium acetate). A Lewis acid catalyst such as titanium(IV) isopropoxide can be added to facilitate imine formation. The reaction is typically stirred at room temperature.
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Reduction: Once imine formation is complete (monitored by TLC or GC-MS), a reducing agent is added. Sodium borohydride is a common choice. Alternatively, catalytic hydrogenation (H₂, Pd/C) can be employed.
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Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography on silica gel.
Synthesis from Isochroman-3-carboxylic Acid via Curtius or Hofmann Rearrangement
An alternative strategy begins with Isochroman-3-carboxylic acid. This can be converted to the primary amine via a Curtius or Hofmann rearrangement, which proceeds through an isocyanate intermediate.[3][4]
Caption: Synthesis of Isochroman-3-ylmethanamine via the Curtius rearrangement.
Experimental Protocol: Curtius Rearrangement
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Acyl Azide Formation: Isochroman-3-carboxylic acid is first converted to its acyl chloride using thionyl chloride or oxalyl chloride. The crude acyl chloride is then reacted with sodium azide in a suitable solvent (e.g., acetone/water) to form the acyl azide.
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Rearrangement: The acyl azide is carefully heated in an inert solvent (e.g., toluene or benzene), leading to the loss of nitrogen gas and rearrangement to the isocyanate.
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Hydrolysis: The resulting isocyanate is hydrolyzed with aqueous acid or base to yield the primary amine.
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Purification: The amine is isolated by extraction and purified by chromatography or distillation.
Spectroscopic Characterization
The structural elucidation of Isochroman-3-ylmethanamine relies on a combination of spectroscopic techniques. Below are the predicted key features based on the analysis of its structure and data from related compounds.[5]
¹H NMR Spectroscopy
The proton NMR spectrum will provide crucial information about the connectivity of the molecule.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling | Rationale |
| Aromatic (4H) | 7.0 - 7.3 | Multiplets | Aromatic | Protons on the benzene ring. |
| O-CH₂ (2H) | ~4.7 | Multiplet | Geminal & Vicinal | Diastereotopic protons of the methylene group adjacent to the ether oxygen. |
| C(3)-H (1H) | ~3.5 - 4.0 | Multiplet | Vicinal | Methine proton at the 3-position. |
| C(4)-H₂ (2H) | ~2.8 - 3.0 | Multiplet | Geminal & Vicinal | Diastereotopic protons of the benzylic methylene group. |
| CH₂-NH₂ (2H) | ~2.7 - 2.9 | Multiplet | Vicinal & Geminal | Methylene group attached to the amine. |
| NH₂ (2H) | 1.5 - 3.0 (variable) | Broad Singlet | - | Chemical shift is concentration and solvent dependent; may exchange with D₂O. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will confirm the carbon skeleton of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| Aromatic Quaternary | 130 - 140 | Aromatic carbons with no attached protons. |
| Aromatic CH | 120 - 130 | Aromatic carbons with attached protons. |
| O-CH₂ | ~65 - 70 | Methylene carbon adjacent to the ether oxygen. |
| C(3)-H | ~40 - 45 | Methine carbon at the 3-position. |
| CH₂-NH₂ | ~40 - 45 | Methylene carbon attached to the amine. |
| C(4)-H₂ | ~30 - 35 | Benzylic methylene carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the key functional groups.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3300 - 3500 | Two bands for a primary amine (symmetric and asymmetric stretching). |
| C-H Stretch (Aromatic) | 3000 - 3100 | Aromatic C-H bonds. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Aliphatic C-H bonds. |
| C=C Stretch (Aromatic) | 1450 - 1600 | Benzene ring stretching vibrations. |
| C-O Stretch (Ether) | 1050 - 1150 | Ether C-O bond stretching. |
| N-H Bend | 1590 - 1650 | Scissoring vibration of the primary amine. |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.
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Expected Molecular Ion (M⁺): m/z = 163.10
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Key Fragmentation: A prominent fragment would be expected from the loss of the aminomethyl group (-CH₂NH₂) or cleavage of the ether bond. The benzylic position is also prone to fragmentation.
Potential Applications and Future Directions
Given the prevalence of the isochroman scaffold in biologically active molecules, Isochroman-3-ylmethanamine represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. The primary amine functionality serves as a handle for further derivatization to explore structure-activity relationships (SAR). Areas of potential interest for this scaffold include neuroscience, oncology, and infectious diseases.
Further research should focus on the successful synthesis and full experimental characterization of Isochroman-3-ylmethanamine. Once a reliable synthetic route is established, a library of derivatives can be generated to probe its potential as a pharmacophore in various biological screening assays.
Conclusion
Isochroman-3-ylmethanamine is a novel compound with significant potential for applications in drug discovery and development. This technical guide has provided a comprehensive theoretical framework for its synthesis and characterization, drawing upon established chemical principles and data from related structures. By outlining plausible synthetic routes and predicting its key spectroscopic and physicochemical properties, this document serves as a valuable resource for researchers embarking on the exploration of this and other new chemical entities based on the isochroman scaffold.
References
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Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 209070, (3,4-dihydro-1H-isochromen-1-ylmethyl)amine. [Link]
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Chemistry LibreTexts. (2024). 24.6: Synthesis of Amines. [Link]
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PubMed. (2021). Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. [Link]
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Elsevier. (n.d.). Reaxys. [Link]
- Google Patents. (n.d.). EP0906304B1 - Process for preparing 3-isochromanone.
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ResearchGate. (2022). Research progress in biological activities of isochroman derivatives. [Link]
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